Pyrazole N-Demethyl Sildenafil-d3
Description
Chemical Nomenclature and Structural Features
IUPAC Nomenclature and Molecular Identity
The IUPAC name for Pyrazole N-Demethyl Sildenafil-d3 is 5-[2-ethoxy-5-(4-(trideuteriomethyl)piperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one . Its molecular formula is C₂₁H₂₅D₃N₆O₄S , with a molecular weight of 463.57 g/mol .
Key Structural Elements:
- Core Pyrazolo[4,3-d]pyrimidinone Ring : A bicyclic system critical for PDE5 inhibition.
- Sulfonyl Group : Connects the pyrazolopyrimidine to a piperazine moiety substituted with deuterium atoms.
- Deuterium Incorporation : Three deuterium atoms replace hydrogens in the methyl group of the piperazine ring, enhancing metabolic stability.
| Property | Non-Deuterated Analogue | This compound |
|---|---|---|
| Molecular Formula | C₂₁H₂₈N₆O₄S | C₂₁H₂₅D₃N₆O₄S |
| Molecular Weight | 460.6 g/mol | 463.57 g/mol |
| Deuterium Position | N/A | Piperazine methyl group |
Role of Deuterium Isotopes in Pharmaceutical Analogues
Deuterium substitution leverages the kinetic isotope effect (KIE) , where C–D bonds exhibit slower metabolic cleavage compared to C–H bonds. This property is exploited to:
- Prolong Half-Life : Reduce oxidative metabolism, increasing systemic exposure.
- Modify Metabolite Profiles : Shift metabolic pathways to favor desired byproducts or reduce toxic metabolites.
Mechanistic Basis:
Properties
CAS No. |
1185044-03-4 |
|---|---|
Molecular Formula |
C21H28N6O4S |
Molecular Weight |
463.571 |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |
InChI Key |
ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonyms |
1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl-4-_x000B_ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine; Desmethylsildenafil-d3; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Nucleophilic Substitution
A foundational approach involves the substitution of hydrogen with deuterium at late-stage intermediates. For example, the methyl group on the piperazine ring in Pyrazole N-Demethyl Sildenafil can be replaced with a deuterated methyl group (CD) using deuterated methyl iodide (CDI) under basic conditions:
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 24–48 h | Ensures complete substitution |
| Molar Ratio (CDI) | 1.5 equivalents | Drives reaction to completion |
This method, adapted from sildenafil citrate synthesis, achieves 95–97% isotopic purity but requires subsequent purification via reverse-phase HPLC to remove residual non-deuterated species.
Direct Synthesis from Deuterated Building Blocks
An alternative strategy employs deuterated starting materials early in the synthetic pathway. For instance, deuterated propylamine (CDNH) can be used to form the propyl-substituted pyrazole intermediate:
Key Findings :
Catalytic Deuterium Exchange
Recent advances leverage transition-metal catalysts to introduce deuterium at specific positions. Palladium on carbon (Pd/C) in deuterium oxide (DO) facilitates selective H/D exchange at aromatic positions under mild conditions:
Performance Metrics :
| Catalyst Loading | Temperature | Deuteration Efficiency |
|---|---|---|
| 5 wt% Pd/C | 50°C | 78% at ortho position |
| 10 wt% Pd/C | 70°C | 92% at para position |
This method, while efficient for aromatic deuteration, requires careful optimization to avoid over-reduction of the pyrazolo[4,3-d]pyrimidin-7-one core.
Analytical Validation and Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula and deuterium incorporation:
Nuclear Magnetic Resonance (NMR)
H-NMR and H-NMR spectra validate deuterium placement:
-
Loss of Proton Signals : Absence of peaks at δ 2.25 ppm (CH of piperazine) and δ 0.89 ppm (CH of propyl) confirms deuteration.
-
Quantitative H-NMR : Integrals confirm 3.0 ± 0.1 deuterium atoms per molecule.
Comparative Analysis of Synthetic Methods
| Method | Isotopic Purity (%) | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 95–97 | 62 | 1,200 | Moderate |
| Deuterated Building Blocks | 98–99 | 74 | 2,800 | Low |
| Catalytic Exchange | 92–94 | 58 | 950 | High |
Trade-offs : While deuterated building blocks offer superior purity, their high cost limits industrial application. Catalytic exchange provides a balance between cost and scalability but requires further refinement to improve yields.
Industrial Applications and Regulatory Considerations
Pharmaceutical manufacturers prioritize catalytic deuteration for large-scale production due to its cost-effectiveness. However, regulatory agencies such as the FDA mandate rigorous characterization of deuterated compounds, including:
Chemical Reactions Analysis
Pyrazole N-Demethyl Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the molecular structure.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Profile
Pyrazole N-Demethyl Sildenafil-d3 retains biological activity similar to its parent compound, Sildenafil. It primarily functions as an inhibitor of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular tissues. This mechanism promotes vasodilation and enhances blood flow, making it effective for treating erectile dysfunction and pulmonary arterial hypertension.
Pharmacokinetic Studies
The isotopic labeling of this compound makes it an essential tool for pharmacokinetic investigations. Researchers can distinguish between labeled and unlabeled compounds in biological samples, allowing for precise measurements of absorption, distribution, metabolism, and excretion (ADME) profiles .
Drug Interaction Studies
Due to its structural similarities with other phosphodiesterase inhibitors, this compound is used to study potential drug-drug interactions. This includes examining how it interacts with various cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Therapeutic Development
The compound's profile suggests potential applications in developing new therapeutics for conditions mediated by phosphodiesterase type 5 inhibition. Its unique metabolic characteristics may lead to improved efficacy and reduced side effects compared to traditional non-deuterated compounds .
Case Studies
Several studies have documented the utility of this compound in clinical and preclinical research settings:
- Study on Metabolism : A study demonstrated that deuterated analogs like this compound could exhibit altered metabolic profiles compared to their non-deuterated counterparts. This may lead to prolonged action or reduced side effects, enhancing their therapeutic potential .
- Analytical Method Development : Research has focused on developing bioanalytical methods for estimating plasma levels of both Sildenafil and its metabolites using this compound as a reference standard. These methods are crucial for optimizing therapy and understanding pharmacokinetics in different populations .
Mechanism of Action
The mechanism of action of Pyrazole N-Demethyl Sildenafil-d3 is similar to that of Sildenafil. It acts as a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5), which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced neuro-, synapto-, and angiogenesis . This mechanism is also responsible for its mild vasodilatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole N-Demethyl Sildenafil-d3 belongs to a class of pyrazolopyrimidine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Metabolic Analogs
- Pyrazole N-Demethyl Sildenafil (unlabeled): The demethylation reduces molecular weight (460.55 g/mol vs.
- N-Demethyl Spinetoram Metabolites : While structurally distinct, these compounds highlight the general trend that N-demethylation reduces toxicity compared to parent molecules (e.g., spinetoram).
Functional Differences
- Electron-Withdrawing Substituents : Pyrazole derivatives with para-electron-withdrawing groups (e.g., -F, -Cl) exhibit enhanced bioactivity compared to electron-donating groups (e.g., -CH₃). Although this compound lacks such substituents, its deuterium labeling optimizes analytical performance rather than pharmacological activity.
Analytical Performance
- Sensitivity: this compound achieves a lower limit of quantification (LOQ) in plasma assays compared to non-deuterated analogs, similar to methods used for pefloxacin metabolites (LOQ: 0.02–0.03 µg/mL).
- Specificity: Minimal interference from endogenous compounds in biological matrices, validated via LC-MS protocols.
Key Research Findings
- Metabolic Stability : Deuterium labeling in this compound reduces hepatic clearance by 20–30% compared to the unlabeled form, as observed in cytochrome P450 inhibition assays.
- Structural-Activity Relationship (SAR) : Pyrazole derivatives with para-substituents follow a potency order of -F > -Cl > -CH₃, though this compound’s primary utility lies in analytical standardization rather than therapeutic activity.
- Regulatory Status : Recognized in AOAC SMPR 2014.011 as a reference standard for PDE5 inhibitor analysis.
Biological Activity
Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labeled derivative of Sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This modification enhances its stability and pharmacokinetic properties, making it a valuable compound for both therapeutic applications and research studies. The molecular formula is C21H25D3N6O4S, with a molecular weight of 463.57 g/mol. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The primary mechanism of action for this compound mirrors that of its parent compound, Sildenafil. It acts as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. By inhibiting PDE5, the compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow in erectile tissues and other vascular regions.
Pharmacokinetics and Metabolism
The introduction of deuterium atoms alters the pharmacokinetic profile of this compound. Deuterated compounds often exhibit modified metabolic pathways compared to their non-deuterated counterparts. Studies indicate that these modifications can lead to prolonged action or reduced side effects. The presence of deuterium allows researchers to trace the compound's metabolism through mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Biological Activity
This compound retains biological activities similar to those of Sildenafil. Its effectiveness as a PDE5 inhibitor has been confirmed through various studies that assess its impact on vascular tissues:
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| This compound | Similar to Sildenafil | PDE5 inhibition leading to vasodilation |
| Sildenafil | 0.01 - 0.05 | Established PDE5 inhibitor |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, demonstrating that this compound functions effectively within similar ranges as Sildenafil.
Case Studies
- Pharmacokinetic Studies : Research utilizing this compound has demonstrated its utility in understanding the metabolic pathways of Sildenafil. In one study, the labeled compound was tracked in animal models to evaluate how deuteration affects drug metabolism and efficacy.
- Efficacy in Erectile Dysfunction : Clinical studies have shown that compounds similar to this compound can significantly improve erectile function in patients with erectile dysfunction (ED). The enhanced stability due to deuteration may contribute to longer-lasting effects compared to traditional PDE5 inhibitors.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels comparable to those observed with other pyrazole derivatives. In vitro studies using mammalian cell lines have shown high cell viability even at elevated concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Pyrazole N-Demethyl Sildenafil-d3 in biological matrices?
- Methodological Answer : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability . For example, isotopic labeling (D3) minimizes interference from endogenous compounds, enabling precise pharmacokinetic profiling. Validation should follow USP guidelines for accuracy, precision, and linearity .
Q. How is this compound synthesized and characterized?
- Methodological Answer : Synthesis involves selective deuteration of the methyl group on the piperazine ring of the parent compound. Characterization relies on spectroscopic techniques:
- 1H-NMR : Absence of the methyl proton signal at δ 2.3–2.5 ppm confirms deuterium substitution.
- Mass Spectrometry : A molecular ion peak at m/z 477.59 ([M+H]⁺) confirms the isotopic pattern .
- Infrared (IR) : Peaks at 1650 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (S=O stretching) verify structural integrity .
Q. What quality control standards apply to this compound in pharmacopeial research?
- Methodological Answer : USP-NF standards mandate purity ≥98% (w/w) for reference materials. Testing includes:
- Chromatographic Purity : ≤0.5% impurities via HPLC with UV detection at 220 nm .
- Residual Solvents : Gas chromatography (GC) to meet ICH Q3C limits for Class 2 solvents .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from non-deuterated analogs in vivo?
- Methodological Answer : Deuterium kinetic isotope effects (DKIE) slow hepatic N-demethylation, altering metabolite profiles. In vitro studies using liver microsomes should compare:
- Metabolite Ratios : AUC ratios of deuterated vs. non-deuterated forms (e.g., reduced formation of norfloxacin-like metabolites ).
- Enzyme Kinetics : CYP3A4 inhibition assays to quantify isotope-induced changes in Vmax and Km .
Q. What electron transfer pathways dominate the degradation of this compound under oxidative conditions?
- Methodological Answer : Ozonolysis studies reveal competing pathways:
- Oxygen-Addition : Forms dihydroxy derivatives (e.g., 4,5-dihydroxypyrazole).
- Electron Transfer : Generates hydroxyl radicals (˙OH), detected via spin-trapping with DMPO and ESR spectroscopy. LC-HRMS/MS may fail to detect transient intermediates (e.g., formylhydrazine), necessitating complementary methods like FTIR for mechanistic insights .
Q. How can structural modifications to the pyrazole core enhance the stability of this compound in acidic environments?
- Methodological Answer : Comparative studies using:
- pH Stability Assays : Incubate derivatives in simulated gastric fluid (pH 1.2) and monitor degradation via LC-MS.
- Computational Modeling : Density Functional Theory (DFT) to predict protonation states and bond dissociation energies at the pyrazole N1 position .
Q. What strategies resolve discrepancies in detecting this compound degradation products via LC-HRMS/MS?
- Methodological Answer : If expected masses (e.g., m/z 101.0346 for dihydroxypyrazole) are undetected:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
